molecular formula C21H34N2O2 B4980378 N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxan-4-amine

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxan-4-amine

Cat. No.: B4980378
M. Wt: 346.5 g/mol
InChI Key: LUMQJUURZYAMPQ-UHFFFAOYSA-N
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Description

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxan-4-amine is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and an oxan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxan-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring and the methoxyphenyl group. One common method involves the reductive amination of a piperidine precursor with a methoxyphenyl ethylamine derivative. This reaction is often mediated by reducing agents such as sodium triacetoxyborohydride in the presence of acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxan-4-amine exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-22(20-10-15-25-16-11-20)17-19-8-13-23(14-9-19)12-7-18-3-5-21(24-2)6-4-18/h3-6,19-20H,7-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMQJUURZYAMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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